![molecular formula C16H23NO3 B1652927 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone CAS No. 163858-61-5](/img/structure/B1652927.png)
1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone is a chemical compound with the molecular formula C16H23NO3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone typically involves the reaction of acetophenone derivatives with piperidine and appropriate reagents. One common method includes the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by intramolecular cyclization in the presence of sulfuric acid and silica as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, it can alter the permeability of cell membranes and affect the growth of certain microorganisms, leading to their inhibition or death . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
3’-(2-Hydroxy-3-piperidinopropoxy)acetophenone: A closely related compound with similar structural features.
2-Hydroxy-4-methoxy-acetophenone: Another acetophenone derivative with distinct chemical properties.
Uniqueness
2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone is unique due to its specific combination of a piperidine ring and a hydroxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
163858-61-5 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
1-[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H23NO3/c1-13(18)15-7-3-4-8-16(15)20-12-14(19)11-17-9-5-2-6-10-17/h3-4,7-8,14,19H,2,5-6,9-12H2,1H3 |
Clave InChI |
CKFCUQCADGWOMJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCCCC2)O |
SMILES canónico |
CC(=O)C1=CC=CC=C1OCC(CN2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrobromide](/img/structure/B1652844.png)
amine hydrobromide](/img/structure/B1652847.png)

![3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B1652850.png)
![[2-(1-Azepanyl)ethyl]methylamine hydrate](/img/structure/B1652851.png)
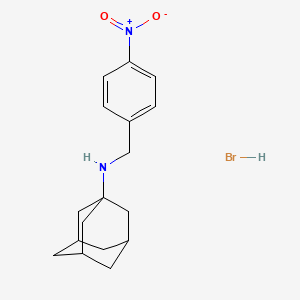
![[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B1652855.png)
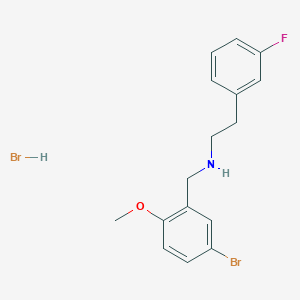
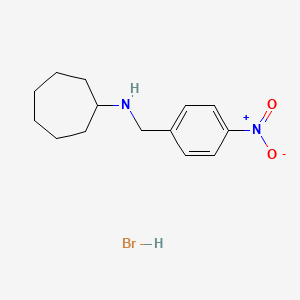
![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1652861.png)

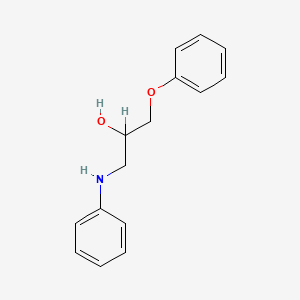
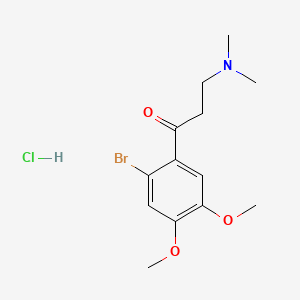
![7-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1652867.png)
